molecular formula C12H28Pb B13733075 Plumbane, tetrapropyl- CAS No. 3440-75-3

Plumbane, tetrapropyl-

Cat. No.: B13733075
CAS No.: 3440-75-3
M. Wt: 379 g/mol
InChI Key: SMHNCYOTIYFOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₁₂H₂₈Pb It is a tetraalkyllead compound, where four propyl groups are bonded to a central lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylplumbane can be synthesized through the reaction of lead(IV) chloride with propylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

PbCl4+4C3H7MgBrPb(C3H7)4+4MgBrCl\text{PbCl}_4 + 4 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{Pb(C}_3\text{H}_7)_4 + 4 \text{MgBrCl} PbCl4​+4C3​H7​MgBr→Pb(C3​H7​)4​+4MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of tetrapropylplumbane involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: Tetrapropylplumbane can undergo oxidation reactions, leading to the formation of lead oxides and propyl radicals.

    Reduction: It can be reduced to lead metal and propyl groups under specific conditions.

    Substitution: Tetrapropylplumbane can participate in substitution reactions where one or more propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Lead oxides and propyl radicals.

    Reduction: Lead metal and propyl groups.

    Substitution: Various organolead compounds depending on the substituent introduced.

Scientific Research Applications

Tetrapropylplumbane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing to explore its potential effects on biological systems, although its toxicity limits its use.

    Medicine: There is limited application in medicine due to its toxicity, but it is studied for its potential use in radiotherapy.

    Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of tetrapropylplumbane involves its interaction with various molecular targets. The lead atom can form bonds with different functional groups, leading to the formation of new compounds. The propyl groups can undergo various chemical transformations, contributing to the compound’s reactivity. The pathways involved include:

    Bond formation and cleavage: Lead can form stable bonds with carbon, oxygen, and other elements.

    Radical formation: Propyl radicals can be generated through oxidation or other reactions.

Comparison with Similar Compounds

    Tetraethyllead (C₈H₂₀Pb): Similar structure but with ethyl groups instead of propyl groups.

    Tetramethyllead (C₄H₁₂Pb): Contains methyl groups instead of propyl groups.

    Tetrabutyllead (C₁₆H₃₆Pb): Contains butyl groups instead of propyl groups.

Uniqueness: Tetrapropylplumbane is unique due to the specific properties imparted by the propyl groups. These properties include different reactivity and stability compared to its ethyl, methyl, and butyl counterparts. The length and branching of the propyl groups influence the compound’s physical and chemical behavior, making it distinct in its applications and reactivity.

Properties

CAS No.

3440-75-3

Molecular Formula

C12H28Pb

Molecular Weight

379 g/mol

IUPAC Name

tetrapropylplumbane

InChI

InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*1,3H2,2H3;

InChI Key

SMHNCYOTIYFOKL-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CCC)(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.